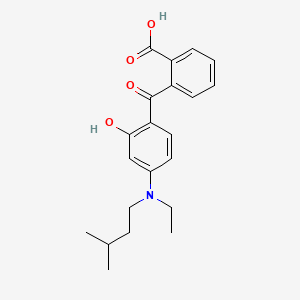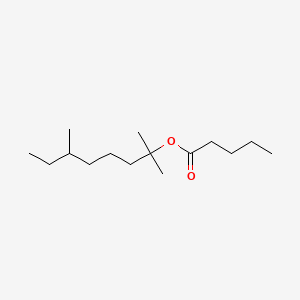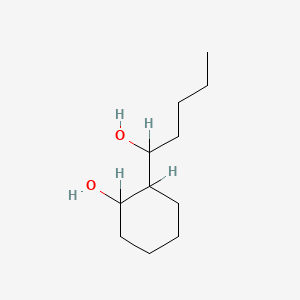
Ethyl 10,11-diiodoundec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 10,11-diiodoundec-10-enoate is an organic compound with the molecular formula C13H22I2O2. It is an ester derivative of undecenoic acid, featuring two iodine atoms attached to the carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10,11-diiodoundec-10-enoate typically involves the iodination of undecenoic acid derivatives. One common method is the reaction of undecenoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atoms at the 10th and 11th positions of the carbon chain. The resulting diiodoundecenoic acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for maintaining product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 10,11-diiodoundec-10-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding ethyl undecenoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Major Products
Substitution: Ethyl 10-amino-11-iodoundec-10-enoate, ethyl 10-thio-11-iodoundec-10-enoate.
Reduction: Ethyl undecenoate.
Oxidation: Ethyl 10,11-epoxyundec-10-enoate, ethyl 10,11-diolundec-10-enoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 10,11-diiodoundec-10-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s iodine atoms make it useful in radiolabeling for imaging studies and as a precursor for the synthesis of iodinated drugs.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine-containing compounds.
Wirkmechanismus
The mechanism of action of ethyl 10,11-diiodoundec-10-enoate involves its interaction with biological molecules through its iodine atoms and ester functional group. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity to target proteins and enzymes. The ester group can undergo hydrolysis to release the active undecenoic acid derivative, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 10,11-diiodoundec-10-enoate can be compared with other iodinated undecenoic acid derivatives, such as:
Ethyl 10-iodoundec-10-enoate: Contains only one iodine atom, making it less reactive in substitution reactions.
Ethyl 10,11-dibromoundec-10-enoate: Similar structure but with bromine atoms instead of iodine, resulting in different reactivity and biological properties.
Ethyl undec-10-enoate: Lacks halogen atoms, making it less versatile in chemical modifications.
Eigenschaften
CAS-Nummer |
94166-55-9 |
|---|---|
Molekularformel |
C13H22I2O2 |
Molekulargewicht |
464.12 g/mol |
IUPAC-Name |
ethyl (Z)-10,11-diiodoundec-10-enoate |
InChI |
InChI=1S/C13H22I2O2/c1-2-17-13(16)10-8-6-4-3-5-7-9-12(15)11-14/h11H,2-10H2,1H3/b12-11- |
InChI-Schlüssel |
IUWRZBSPIGLBRX-QXMHVHEDSA-N |
Isomerische SMILES |
CCOC(=O)CCCCCCCC/C(=C/I)/I |
Kanonische SMILES |
CCOC(=O)CCCCCCCCC(=CI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


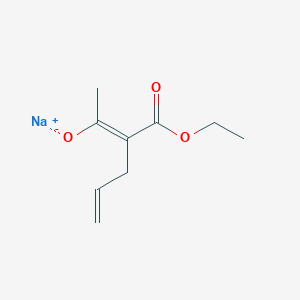
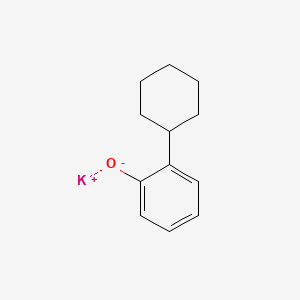
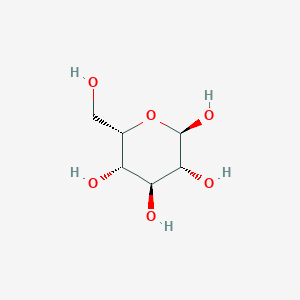
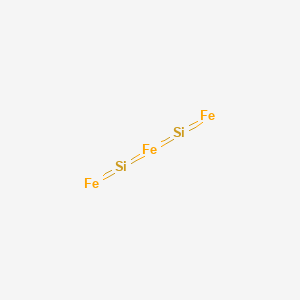
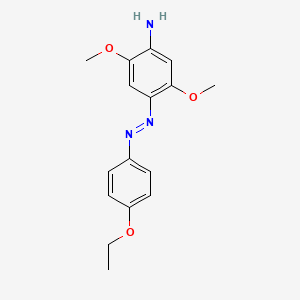
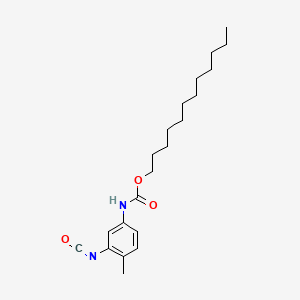
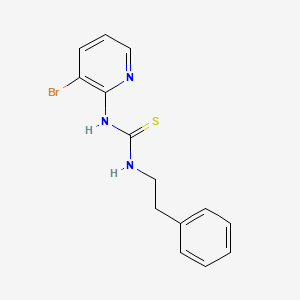

![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
